molecular formula C24H19N3O2 B11567173 3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

3-(Furan-2-yl)-12-phenyl-2,3,4,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1-ol

Cat. No.: B11567173
M. Wt: 381.4 g/mol
InChI Key: AWLBFHSWHGXHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE is a complex heterocyclic compound that belongs to the class of benzimidazoquinazolinones. This compound is characterized by its fused ring structure, which includes a benzimidazole and quinazoline moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antioxidant properties .

Preparation Methods

The synthesis of 3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE can be achieved through a green synthetic route using molybdate sulfuric acid (MSA) as a catalyst. This method involves the reaction of 1H-benzo[d]imidazol-2-amine, various aldehydes, and 1,3-dicarbonyl compounds under solvent-free conditions. The use of MSA as a catalyst not only enhances the reaction efficiency but also ensures environmentally benign conditions and higher product yields .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinazoline moieties.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE exerts its effects involves interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Compared to other similar compounds, 3-(2-FURYL)-12-PHENYL-3,4,5,12-TETRAHYDRO[1,3]BENZIMIDAZO[2,1-B]QUINAZOLIN-1(2H)-ONE stands out due to its unique fused ring structure and the presence of both benzimidazole and quinazoline moieties. Similar compounds include:

Properties

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

3-(furan-2-yl)-12-phenyl-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C24H19N3O2/c28-20-14-16(21-11-6-12-29-21)13-18-22(20)23(15-7-2-1-3-8-15)27-19-10-5-4-9-17(19)25-24(27)26-18/h1-12,16,23H,13-14H2,(H,25,26)

InChI Key

AWLBFHSWHGXHLM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5)C6=CC=CO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.